4-Benzylpyridin-2-amine 4-Benzylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 91391-85-4
VCID: VC13435978
InChI: InChI=1S/C12H12N2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14)
SMILES: C1=CC=C(C=C1)CC2=CC(=NC=C2)N
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol

4-Benzylpyridin-2-amine

CAS No.: 91391-85-4

Cat. No.: VC13435978

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

4-Benzylpyridin-2-amine - 91391-85-4

Specification

CAS No. 91391-85-4
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
IUPAC Name 4-benzylpyridin-2-amine
Standard InChI InChI=1S/C12H12N2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14)
Standard InChI Key USWDEKDRZVWZQY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC(=NC=C2)N
Canonical SMILES C1=CC=C(C=C1)CC2=CC(=NC=C2)N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

4-Benzylpyridin-2-amine consists of a pyridine core substituted with a benzyl group (-CH2_2C6_6H5_5) at the 4-position and an amine (-NH2_2) at the 2-position (Fig. 1). This arrangement confers unique electronic properties, as the electron-donating amine and electron-withdrawing pyridine ring create a polarized system conducive to nucleophilic and electrophilic interactions .

Table 1: Physicochemical Properties of 4-Benzylpyridin-2-amine

PropertyValueSource
Molecular FormulaC12H12N2\text{C}_{12}\text{H}_{12}\text{N}_{2}
Molecular Weight184.24 g/mol
CAS Number (Free Base)13556-71-3
CAS Number (Hydrochloride)2408965-31-9
Boiling Point330.8°C (Free Base)
Density1.131 g/cm3^3 (Free Base)

Synthetic Methodologies

Direct Amination of 4-Benzylpyridine

A common route involves reacting 4-benzylpyridine with ammonia under high-pressure conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt (Fig. 2a). This method achieves moderate yields (50–60%) but requires careful control of reaction parameters to avoid over-amination.

Palladium-Catalyzed Cross-Coupling

Advanced strategies employ Suzuki–Miyaura and Buchwald–Hartwig couplings. For example, a 2-iodo-4-chloropyrrolopyridine intermediate undergoes chemoselective Suzuki coupling with aryl boronic acids, followed by amination at the 4-position (Fig. 2b) . This approach, while efficient for complex derivatives, necessitates protective groups (e.g., SEM) to prevent side reactions .

Key Challenges:

  • Deprotection Issues: SEM group removal often generates formaldehyde, leading to tricyclic byproducts .

  • Chemoselectivity: Competing reactions at the 2- and 4-positions require precise catalyst selection (e.g., Pd(OAc)2_2/RuPhos) .

Pharmacological Applications

GPR52 G Protein-Biased Agonists

3-((4-Benzylpyridin-2-yl)amino)benzamides, derived from 4-benzylpyridin-2-amine, exhibit nanomolar potency at GPR52 receptors (EC50_{50} = 7.3 nM) . These compounds show >1,000-fold selectivity over 168 off-target receptors and demonstrate efficacy in reducing hyperlocomotion in murine models of schizophrenia .

Mechanism of Action:

  • G Protein Bias: The compounds preferentially activate Gs_s signaling over β-arrestin recruitment, minimizing adverse effects .

  • Blood-Brain Barrier Penetration: Optimized logP values (2.8–3.5) ensure central nervous system bioavailability .

Future Directions

Drug Development

  • Optimization of GPR52 Agonists: Structure-activity relationship (SAR) studies to enhance selectivity and reduce cytotoxicity .

  • Multitarget Ligands: Hybrid molecules combining acetylcholinesterase inhibition and anti-inflammatory activity for neurodegenerative diseases .

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems to improve yield in palladium-catalyzed reactions .

  • Enzymatic Amination: Biocatalysts for greener synthesis routes .

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